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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Methylpsilocin, also known as 1-methyl-4-hydroxy-N,N-dimethyltryptamine (1-Me-4-HO-

DMT), is a synthetic tryptamine derivative that has garnered significant interest within the

scientific community for its unique pharmacological profile.[1] Unlike its close structural analog

psilocin, the active metabolite of psilocybin, 1-Methylpsilocin exhibits a distinct selectivity for

certain serotonin receptor subtypes. This technical guide provides a comprehensive overview

of the chemical structure, properties, and pharmacology of 1-Methylpsilocin, with a focus on

its potential applications in neuroscience research and drug development.

Chemical Structure and Properties
1-Methylpsilocin is characterized by an indole core, substituted at the 1-position with a methyl

group, at the 3-position with a dimethylaminoethyl side chain, and at the 4-position with a

hydroxyl group.[1]

Table 1: Chemical Identifiers and Properties of 1-Methylpsilocin
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Property Value Reference(s)

IUPAC Name
3-[2-(dimethylamino)ethyl]-1-

methylindol-4-ol
[2]

Chemical Formula C13H18N2O [2][3]

Molecular Weight 218.29 g/mol [3]

CAS Number 1465-16-3 [2][3]

Canonical SMILES CN(C)CCc1cn(C)c2c1cccc2O [1]

InChI

InChI=1S/C13H18N2O/c1-

14(2)8-7-10-9-15(3)11-5-4-6-

12(16)13(10)11/h4-6,9,16H,7-

8H2,1-3H3

[1]

Melting Point >125°C (decomposition) [4]

Solubility
Soluble to 100 mM in DMSO

and to 10 mM in ethanol.
[3]

Storage Store at +4°C [3]

Synthesis
While a detailed, step-by-step published synthesis protocol specifically for 1-Methylpsilocin is

not readily available, its synthesis can be approached through established methods in indole

and tryptamine chemistry. A plausible synthetic route would involve the N-methylation of a

suitable 4-hydroxyindole precursor, followed by the introduction of the dimethylaminoethyl side

chain at the C3 position. One common strategy for the latter is the Speeter-Anthony tryptamine

synthesis, which involves the reaction of the indole with oxalyl chloride, followed by amination

with dimethylamine and subsequent reduction of the resulting glyoxylamide.

Experimental Protocols
General Radioligand Binding Assay Protocol for
Serotonin Receptors
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The affinity of 1-Methylpsilocin for various serotonin receptors is typically determined using

radioligand binding assays. The following is a generalized protocol:

Membrane Preparation: Cell membranes expressing the specific human serotonin receptor

subtype of interest (e.g., 5-HT2A, 5-HT2B, 5-HT2C) are prepared from cultured cell lines

(e.g., HEK293) or from brain tissue.

Incubation: The prepared membranes are incubated in a buffer solution containing a known

concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for multiple

5-HT receptors) and varying concentrations of the unlabeled test compound (1-
Methylpsilocin).

Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a

sufficient time to allow the binding to reach equilibrium.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters. The filters trap the membranes with the bound radioligand.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific

binding from total binding. The data are then analyzed using non-linear regression to

determine the IC50 value (the concentration of the drug that inhibits 50% of the specific

binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using

the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the

radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay
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Pharmacological Profile
1-Methylpsilocin is a potent and selective agonist at the serotonin 5-HT2C receptor.[3] It also

displays high affinity for the 5-HT2B receptor, where it acts as an inverse agonist.[3] Its affinity

for the 5-HT2A receptor is significantly lower than for the 5-HT2C receptor.[3] In contrast to

psilocin, 1-Methylpsilocin does not appear to activate 5-HT1A receptors in mice.[1]

Table 2: Receptor Binding Profile of 1-Methylpsilocin

Receptor
Affinity (Ki,
nM)

Functional
Activity

IC50 (nM) Reference(s)

5-HT2A - - 633 [1][3]

5-HT2B 38 Inverse Agonist - [1][3]

5-HT2C - Agonist 12 [1][3]

5-HT1A 359
No agonist

activity in vivo
- [5]

Signaling Pathways
The primary signaling pathway activated by 1-Methylpsilocin is through the Gq/11 protein

coupled to the 5-HT2C receptor. As an agonist, 1-Methylpsilocin binding to the 5-HT2C

receptor initiates a conformational change in the receptor, leading to the activation of the Gq/11

protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3

receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+).

DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in

turn phosphorylates various downstream target proteins, leading to a cellular response.

5-HT2C Receptor Agonist Signaling Pathway
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In Vivo Activity and Potential Applications
1-Methylpsilocin is active in vivo and has been shown to inhibit scratching behavior in a

mouse model of obsessive-compulsive disorder (OCD).[3] Due to its selective agonist activity

at the 5-HT2C receptor and reduced activity at the 5-HT2A receptor (which is primarily

responsible for the hallucinogenic effects of classic psychedelics), 1-Methylpsilocin has been

investigated for therapeutic applications where the psychedelic effects are considered

undesirable.[1] These potential applications include the treatment of OCD, glaucoma, and

cluster headaches.[1]

Conclusion
1-Methylpsilocin is a valuable research tool for investigating the role of the 5-HT2C receptor in

various physiological and pathological processes. Its distinct pharmacological profile,

characterized by potent and selective 5-HT2C agonism and 5-HT2B inverse agonism, sets it

apart from other tryptamines. Further research into the synthesis, pharmacology, and in vivo

effects of 1-Methylpsilocin may lead to the development of novel therapeutics for a range of

neuropsychiatric and other disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-Methylpsilocin: A Technical Guide to its Chemical
Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b576457#1-methylpsilocin-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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